Product packaging for 5-allyl-2-benzofuran-1(3H)-one(Cat. No.:CAS No. 1073426-44-4)

5-allyl-2-benzofuran-1(3H)-one

Cat. No.: B1400413
CAS No.: 1073426-44-4
M. Wt: 174.2 g/mol
InChI Key: STHOMBUIKADCFV-UHFFFAOYSA-N
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Description

5-allyl-2-benzofuran-1(3H)-one, with the molecular formula C11H10O2, is a chemical compound belonging to the class of 2-benzofuran-1(3H)-ones, also known as phthalides . Compounds in this series are well-represented in experimental therapeutics and are prominent scaffolds in drug candidate research . This specific allyl-substituted benzofuranone serves as a versatile building block in medicinal chemistry and organic synthesis. The structural core of this compound is of significant interest in the development of novel therapeutic agents, particularly given that analogous fluorinated, chlorinated, and trifluoromethylated benzofuran-1(3H)-one derivatives have been prepared on a multi-gram scale for pharmaceutical applications . Furthermore, the benzofuran scaffold is recognized as a privileged structure in drug discovery, frequently appearing in natural and synthetic molecules with confirmed biological activities . Researchers can utilize this reagent to explore structure-activity relationships (SAR), particularly in studies involving inflammation and cellular signaling, as related 2-arylbenzofuran derivatives have been investigated for their inhibitory activity on pathways such as NF-κB . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B1400413 5-allyl-2-benzofuran-1(3H)-one CAS No. 1073426-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-prop-2-enyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-3-8-4-5-10-9(6-8)7-13-11(10)12/h2,4-6H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHOMBUIKADCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC2=C(C=C1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 5 Allyl 2 Benzofuran 1 3h One and Its Core Structure

Strategies for the Construction of the 2-Benzofuran-1(3H)-one Ring System

The formation of the bicyclic 2-benzofuran-1(3H)-one core can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern transition metal-catalyzed and metal-free approaches.

Cyclization Reactions from ortho-Substituted Phenol (B47542) Derivatives (e.g., o-hydroxyphenylacetic acid)

One of the most fundamental and long-standing methods for the synthesis of 2-benzofuran-1(3H)-ones is the intramolecular cyclization of ortho-hydroxyphenylacetic acid and its derivatives. This acid-catalyzed lactonization process involves the dehydration of the carboxylic acid and the phenolic hydroxyl group to form the five-membered lactone ring.

Starting MaterialCatalystSolventConditionsYield (%)Reference
2-hydroxyphenylacetic acidp-TsOHTolueneReflux, 4hQuantitative reactory.app
2-hydroxyphenylacetic acidSilica gel sulfonic acidTolueneReflux, 4h97.8 mdpi.com
2-hydroxyphenylacetic acidSilica gel sulfonic acidXyleneReflux97.1 mdpi.com
Sodium chloride-containing 2-hydroxyphenylacetic acidIron (III) sulfateWater entrainer (e.g., toluene)LactonizationHigh nih.gov

Transition Metal-Catalyzed Approaches (e.g., Palladium-catalyzed hydroesterification, Gold(I) catalysis)

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, offering mild reaction conditions and high efficiency. Both palladium and gold catalysts have been successfully employed in the synthesis of 2-benzofuran-1(3H)-ones.

Palladium-Catalyzed Reactions: Palladium catalysts have been utilized in various cascade reactions to afford the benzofuranone core. A notable example is the palladium-catalyzed carbonylative synthesis from phenols and aldehydes, using formic acid as a carbon monoxide source jocpr.com. This methodology provides a convenient route to a variety of benzofuran-2(3H)-ones in moderate to good yields jocpr.com. Another sophisticated approach involves a palladium-catalyzed cascade carbonylation/Heck reaction/esterification of 1-iodo-2-(prop-1-en-2-yloxy)benzene derivatives with alcohols or phenols, leading to γ-ketoesters containing the benzofuran-3(2H)-one moiety nih.gov. Furthermore, palladium-catalyzed tandem cyclization/cross-coupling reactions have been developed for the synthesis of substituted 2,3-dihydro-1-benzofuran derivatives researchgate.net.

Gold(I)-Catalyzed Reactions: Gold(I) complexes are excellent catalysts for the activation of alkynes towards nucleophilic attack. This property has been exploited in the synthesis of benzofuranones. For instance, the cycloisomerization of o-alkynyl phenols can be catalyzed by gold(I) complexes in the presence of an oxidant like Selectfluor to yield benzofuran-3(2H)-ones oregonstate.edu. Gold(I)-catalyzed domino cyclization reactions of non-cyclic enol ethers bearing an alkyne moiety can also lead to the formation of substituted benzofurans and related heterocycles in high yields under mild conditions nih.gov. The choice of ligand on the gold(I) catalyst can be crucial in directing the regioselectivity of the cyclization nih.gov. Gold(I)-N-heterocyclic carbene (NHC) complexes have also been shown to efficiently catalyze the cyclization of tetrahydropyranyl (THP) ethers of 2-alkynylphenols to form benzofurans at very low catalyst loadings researchgate.netrsc.org.

Catalyst SystemReaction TypeStarting MaterialsProductKey FeaturesReference
Palladium(II) acetate (B1210297)Carbonylative cyclizationPhenols and aldehydesBenzofuran-2(3H)-onesFormic acid as CO source jocpr.com
Pd(dppf)Cl₂/XantPhosCascade Carbonylation/Heck/Esterification1-iodo-2-(prop-1-en-2-yloxy)benzenes and alcohols/phenolsBenzofuran-3(2H)-one-containing γ-ketoestersBroad substrate scope nih.gov
Gold(I)/SelectfluorCycloisomerizationo-alkynyl phenolsBenzofuran-3(2H)-onesMild conditions oregonstate.edu
[IPrAuNCMe][SbF₆]Domino cyclizationNon-cyclic enol ethers with alkynesSubstituted benzofuransHigh yields, mild conditions nih.gov
Gold(I)-NHC complexCyclizationTHP ethers of 2-alkynylphenolsBenzofuransLow catalyst loading researchgate.netrsc.org

Metal-Free and Organocatalytic Methods for Benzofuranone Formation

In recent years, there has been a significant push towards the development of more sustainable synthetic methods that avoid the use of transition metals. Metal-free and organocatalytic approaches for the synthesis of benzofuranones have emerged as attractive alternatives.

Metal-free conditions have been developed for the synthesis of benzofuran (B130515) derivatives through various strategies. For instance, a catalyst-free reaction between nitroepoxides and salicylaldehydes using potassium carbonate in DMF at elevated temperatures can produce benzofuran derivatives in moderate to good yields royalsocietypublishing.org. Another approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which proceeds through a cascade of Diels-Alder cycloaddition, elimination, and retro-cycloaddition to form a phenol intermediate that subsequently cyclizes to the benzofuranone nih.gov. This reaction can be promoted by a combination of a Lewis acid like AlCl₃ and a protic acid like trifluoroacetic acid (TFA) nih.gov.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also been applied to the synthesis of benzofuranone-related structures. For example, an enantioselective intramolecular oxa-Michael reaction of enones containing benzylic alcohols, catalyzed by a cinchona squaramide-based organocatalyst, provides access to 1,3-dihydroisobenzofuranyl-1-methylene ketones in excellent yields and high enantioselectivities.

Reaction TypeReagents/ConditionsStarting MaterialsProductKey FeaturesReference
Cascade reactionK₂CO₃, DMF, 110 °CNitroepoxides and salicylaldehydesBenzofuran derivativesCatalyst-free royalsocietypublishing.org
Domino Friedel-Crafts/LactonizationAcetic acid, refluxPolyphenols and diethylketomalonate or 3,3,3-trifluoromethyl pyruvate3,3-disubstituted-3H-benzofuran-2-onesMetal-free, good yields nih.gov
Intramolecular oxa-Michael reactionCinchona squaramide organocatalystEnones with benzylic alcohols1,3-dihydroisobenzofuranyl-1-methylene ketonesHigh enantioselectivity

One-Pot and Cascade Reaction Sequences for Benzofuranone Synthesis

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates.

Several one-pot procedures for the synthesis of benzofuran-2(3H)-ones and their derivatives have been reported. A facile one-pot synthesis involves the condensation of phenols with cinnamic acids in the presence of trifluoroacetic acid, which gives high yields of the corresponding 2(3H)-benzofuranones. Another one-pot method for synthesizing oxygen- and nitrogen-containing benzoheterocycles, including benzofuran-2(3H)-ones, is achieved through a [4 + 1] annulation of para-quinone methides, followed by an oxidation/elimination sequence under mild and metal-free conditions. A novel cascade reaction promoted by caesium carbonate allows for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives through a Michael addition and subsequent lactonization. Furthermore, a one-pot three-step procedure involving Williamson ether synthesis, hydrolysis, and intramolecular cyclization has been developed for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives.

Cascade reactions, where a series of intramolecular transformations occur sequentially, have also been employed. For instance, a unique radical cyclization cascade mechanism has been used for the construction of complex benzofurylethylamine derivatives. This method involves a single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization followed by intermolecular radical-radical coupling.

Reaction TypeKey Reagents/CatalystsStarting MaterialsProductKey FeaturesReference
One-pot condensationTrifluoroacetic acidPhenols and cinnamic acids2(3H)-BenzofuranonesHigh yields
One-pot [4+1] annulationDDQpara-Quinone methides and bromonitromethaneBenzofuran-2(3H)-onesMetal-free, mild conditions
One-pot Michael addition/lactonizationCaesium carbonateN-substituted (ortho-hydroxy)aryl glycine (B1666218) esters and α,β-unsaturated carbonyl compounds3-alkyl-3-N-substituted aminobenzofuran-2(3H)-onesNovel cascade
Cascade radical cyclization-2-azaallyl anions and 2-iodo aryl allenyl ethersBenzofurylethylamine derivativesConstruction of complex polycyclic benzofurans

Regioselective Functionalization at the 5-Position with an Allyl Group

Once the 2-benzofuran-1(3H)-one core is constructed, the next synthetic challenge is the regioselective introduction of substituents onto the aromatic ring. The installation of an allyl group at the 5-position is a key step in the synthesis of 5-allyl-2-benzofuran-1(3H)-one.

Direct Allylation Strategies for Substituted Benzofuranone Scaffolds

The direct C-H allylation of a pre-formed 2-benzofuran-1(3H)-one at the 5-position is a synthetically challenging transformation. A survey of the scientific literature indicates that direct, single-step methods for this specific functionalization are not commonly reported. The electron-rich nature of the benzofuranone ring can lead to issues with regioselectivity in electrophilic aromatic substitution reactions, and C-H activation at the C5 position in the presence of other reactive sites on the molecule can be difficult to control.

Therefore, the synthesis of this compound is more likely to be achieved through multi-step synthetic sequences. These indirect approaches could involve the synthesis of a 5-substituted benzofuranone precursor, such as a 5-halobenzofuranone, followed by a transition metal-catalyzed cross-coupling reaction with an allylating agent. Alternatively, one could start with a phenol already bearing an allyl group at the para-position and then construct the benzofuranone ring onto this pre-functionalized aromatic core using the methodologies described in section 2.1. While these indirect methods are viable, they fall outside the scope of direct allylation strategies. The development of a catalytic method for the direct and regioselective C5-allylation of the 2-benzofuran-1(3H)-one scaffold remains an area for future research.

Introduction of the Allyl Moiety via Precursor Modification and Subsequent Cyclization

A common and effective strategy for synthesizing this compound involves the initial preparation of an appropriately substituted aromatic precursor, followed by a cyclization step to form the lactone ring. This approach allows for the precise placement of the allyl group on the benzene (B151609) ring before the heterocyclic system is constructed.

The synthesis can commence with a suitably substituted phenol, such as 4-allylphenol (B24904). The critical step is the introduction of a two-carbon unit at the ortho-position to the hydroxyl group, which will ultimately form the carbonyl and C3-position of the benzofuranone ring. Palladium-catalyzed C-H activation has emerged as a powerful tool for this type of transformation. For instance, a phenylacetic acid derivative can undergo a Pd(II)-catalyzed C-H activation, followed by an intramolecular C-O bond formation, to yield the benzofuranone core.

Another approach involves cascade reactions, where multiple bonds are formed in a single operation. A radical cyclization cascade mechanism can be employed to construct complex benzofuran derivatives. nih.gov While specific examples for the 5-allyl variant are not detailed, the general principle involves generating a radical on a precursor that subsequently cyclizes to form the furan (B31954) ring. The modification of the precursor to include the allyl group at the desired position is a key initial step in such a synthetic sequence.

The general reaction scheme can be envisioned as follows:

Allylation of Phenol: A starting phenol is allylated at the para-position to yield a 4-allylphenol derivative.

Introduction of the Acetic Acid Moiety: The phenolic precursor undergoes a reaction to introduce an acetic acid or ester group ortho to the hydroxyl group.

Cyclization/Lactonization: An intramolecular cyclization reaction, often catalyzed by a transition metal like palladium, facilitates C-O bond formation to close the lactone ring, yielding the final benzofuranone structure. organic-chemistry.org

This stepwise approach provides a high degree of control over the final substitution pattern of the benzofuranone product.

Olefin Metathesis Applications in Allyl Group Manipulation for Benzofuranone Derivatives

Olefin metathesis has become an indispensable tool in organic synthesis for the formation of carbon-carbon double bonds. researchgate.netnih.gov This catalytic reaction, often employing well-defined ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs' catalysts, offers high functional group tolerance and efficiency. researchgate.netwits.ac.za In the context of this compound, metathesis can be applied in several ways, either for the construction of the core structure or for the modification of the allyl side chain.

Ring-Closing Metathesis (RCM): RCM is a powerful method for constructing cyclic systems. wits.ac.za To synthesize the benzofuranone core, a precursor containing two strategically placed olefinic groups, such as an O-allylated 2-vinylphenol derivative, could undergo RCM. This would form the dihydrofuran portion of the molecule, which could then be further oxidized or modified to the desired benzofuranone. This approach is particularly useful for creating complex, fused ring systems. wits.ac.za

Cross-Metathesis (CM): A more direct application for the this compound scaffold is the use of cross-metathesis to modify the existing allyl group. The terminal double bond of the allyl moiety can react with other olefins in the presence of a metathesis catalyst. This allows for the introduction of a wide array of functional groups, effectively diversifying the parent molecule. This technique is valuable for creating libraries of related compounds for structure-activity relationship studies.

The table below summarizes key olefin metathesis reactions and their potential applications for benzofuranone derivatives.

Metathesis TypeDescriptionPotential Application for Benzofuranone Derivatives
Ring-Closing Metathesis (RCM) An intramolecular reaction that forms a cyclic olefin from an acyclic diene with the expulsion of a small volatile olefin (e.g., ethylene). wits.ac.zaSynthesis of the benzofuranone core from a di-alkenyl substituted aromatic precursor.
Cross-Metathesis (CM) An intermolecular reaction between two different olefins that results in the exchange of their substituent groups.Functionalization of the allyl group at the 5-position by reacting it with other functionalized alkenes.
Enyne Metathesis A reaction involving an alkene and an alkyne that can lead to the formation of 1,3-dienes.Could be employed in the synthesis of complex precursors for benzofuranone construction.

The choice of catalyst is crucial for the success of these reactions, with second and third-generation Grubbs' catalysts offering improved stability and broader substrate scope.

Green Chemistry Principles and Sustainable Synthetic Routes for Benzofuranone Compounds

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.educonsensus.app The synthesis of benzofuranone compounds can be made more sustainable by adhering to the twelve principles of green chemistry.

Prevention: It is preferable to prevent waste formation than to treat it afterward. yale.edunih.gov Synthetic routes should be designed to minimize byproducts.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like catalytic additions and cycloadditions are often highly atom-economical.

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. yale.educonsensus.app This involves careful selection of reagents, solvents, and catalysts.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The use of palladium catalysts for cyclization and ruthenium catalysts for metathesis are prime examples of this principle in action for benzofuranone synthesis.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov Research into performing organic reactions in water or solvent-free conditions is an active area. Aqueous olefin metathesis is a developing field that aligns with this principle. beilstein-journals.org

Design for Energy Efficiency: Energy requirements should be minimized. yale.edunih.gov Conducting reactions at ambient temperature and pressure is ideal. Catalyst development aims to lower the activation energy of reactions, reducing the need for high temperatures.

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. yale.edunih.gov Sourcing starting materials like phenols from biomass (e.g., lignin) is a long-term goal for sustainable chemistry.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it generates waste. nih.govacs.org Developing chemoselective catalysts that react with one functional group in the presence of others is a key strategy.

The following table highlights the application of these principles to benzofuranone synthesis.

Green Chemistry PrincipleApplication in Benzofuranone Synthesis
Atom Economy Utilizing addition and cycloaddition reactions that incorporate most atoms from reactants into the product.
Catalysis Employing transition metal catalysts (e.g., Pd, Ru) for C-H activation and olefin metathesis to reduce waste and improve efficiency. yale.eduacs.org
Safer Solvents Exploring the use of water or greener organic solvents (e.g., ionic liquids, supercritical CO2) to replace hazardous chlorinated solvents. opcw.org
Reduce Derivatives Designing selective syntheses that avoid the need for protecting and deprotecting functional groups. yale.eduacs.org

By integrating these principles, the synthesis of this compound and its analogs can be achieved in a more environmentally responsible manner.

Stereoselective Synthesis of Chiral this compound Analogs

While this compound itself is not chiral, analogs possessing one or more stereocenters are of significant interest, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. Chiral centers can be introduced at the C3 position of the furanone ring or on the allyl side chain.

The development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is a key challenge in modern organic synthesis.

Asymmetric Catalysis: One of the most powerful approaches is asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. For the synthesis of benzofuranones, enantioselective C-H functionalization using a chiral ligand in conjunction with a palladium catalyst has been demonstrated. organic-chemistry.org For example, a Pd(II)/Pd(IV) catalytic cycle has been used for enantioselective C-H functionalization to produce benzofuranones, achieving significant enantiomeric excess (ee) in some cases. organic-chemistry.org

Substrate Control: Another strategy involves using a chiral starting material. If a precursor already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselective synthesis.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material to direct the stereochemistry of a reaction. After the desired stereocenter is created, the auxiliary is removed.

The table below outlines potential strategies for the stereoselective synthesis of chiral benzofuranone analogs.

StrategyDescriptionExample Application
Asymmetric Catalysis A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer of the product.Enantioselective Pd-catalyzed C-H activation/lactonization using a chiral ligand to create a stereocenter at the C3 position. organic-chemistry.org
Substrate Control A pre-existing stereocenter in the starting material directs the stereochemical outcome of a new stereocenter's formation.Cyclization of a precursor that has a chiral center on the side chain intended to form part of the lactone ring.
Chiral Pool Synthesis Using readily available, inexpensive, and enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials.Deriving the benzofuranone precursor from a chiral starting material sourced from the chiral pool.

These methods provide pathways to access optically active this compound analogs, enabling the exploration of their stereochemistry-dependent properties.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 5 Allyl 2 Benzofuran 1 3h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 5-allyl-2-benzofuran-1(3H)-one, providing detailed information about the atomic connectivity and chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methylene (B1212753) protons of the lactone ring, the three protons on the aromatic ring, and the five protons of the allyl substituent.

Aromatic Protons: The aromatic region displays signals for three protons. The proton at position 7 (H-7) is expected to appear as a doublet, coupled to H-6. The proton at H-6 will appear as a doublet of doublets due to coupling with both H-7 and H-4. The H-4 proton, being adjacent to the allyl group, will likely be a doublet or a singlet-like signal depending on the magnitude of the four-bond coupling to H-6. Based on related structures like 5-methoxy-2-benzofuran-1(3H)-one, where H-4, H-6, and H-7 resonate at approximately 7.02, 6.91, and 7.80 ppm respectively, the signals for the 5-allyl derivative can be predicted nih.gov.

Lactone Methylene Protons: The two protons at the C-3 position (H-3) of the lactone ring are chemically equivalent and are expected to appear as a sharp singlet in the range of 5.20-5.30 ppm nih.gov.

Allyl Protons: The allyl group gives rise to a characteristic set of signals. The methylene protons adjacent to the aromatic ring (-CH₂-) typically appear as a doublet. The internal methine proton (-CH=) is observed as a complex multiplet (a doublet of triplets or similar) due to coupling with both the adjacent methylene and terminal vinyl protons. The two terminal vinyl protons (=CH₂) are diastereotopic and will appear as two distinct signals, likely doublets of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3 (CH₂)~5.25s (singlet)
H-4~7.10d (doublet) or s (singlet)
H-6~7.20dd (doublet of doublets)
H-7~7.85d (doublet)
Allyl -CH₂-~3.40d (doublet)
Allyl -CH=~5.95m (multiplet)
Allyl =CH₂ (trans)~5.10dd (doublet of doublets)
Allyl =CH₂ (cis)~5.05dd (doublet of doublets)

The ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule and offers insight into their hybridization and electronic environment. For this compound, eleven distinct carbon signals are expected.

Lactone Carbonyl and Methylene Carbons: The most downfield signal corresponds to the lactone carbonyl carbon (C-1), typically appearing around 171 ppm nih.gov. The methylene carbon of the lactone ring (C-3) is found further upfield, around 69 ppm nih.gov.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The chemical shifts are influenced by the substituents. The oxygen-bearing carbon (C-7a) and the allyl-substituted carbon (C-5) will have distinct shifts. Based on the 5-methoxy analog, the aromatic carbons resonate between 106 and 150 ppm nih.gov.

Allyl Carbons: The three carbons of the allyl group will have characteristic shifts: the methylene carbon attached to the ring (~39 ppm), the internal sp² carbon (~137 ppm), and the terminal sp² carbon (~116 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~171.0
C-3 (CH₂)~69.5
C-3a~125.0
C-4~127.0
C-5~140.0
C-6~124.0
C-7~118.0
C-7a~148.0
Allyl -CH₂-~39.5
Allyl -CH=~137.0
Allyl =CH₂~116.0

2D NMR experiments are essential to definitively assign the ¹H and ¹³C signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the adjacent aromatic protons (H-6 with H-7) and, crucially, all protons within the allyl group, confirming its spin system from the benzylic-type CH₂ through the methine CH to the terminal CH₂.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~5.25 ppm would correlate with the carbon signal at ~69.5 ppm, confirming their assignment to C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular fragments. Crucial HMBC correlations would include the link from the allyl methylene protons (~3.40 ppm) to the aromatic carbons C-4, C-5, and C-6, definitively placing the allyl group at the C-5 position. Correlations from the lactone methylene protons (H-3) to the carbonyl carbon (C-1) and the aromatic bridgehead carbons (C-3a and C-7a) would confirm the lactone ring structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes (e.g., Lactone Carbonyl, Alkene)

FTIR spectroscopy is used to identify the primary functional groups present in the molecule. The spectrum of this compound would be dominated by a few key absorption bands. The most prominent feature is the intense stretching vibration of the five-membered lactone carbonyl group (C=O). For related benzofuranones, this band appears in the region of 1730-1760 cm⁻¹ nih.gov. Other significant vibrations include the C=C stretching of the alkene in the allyl group and the aromatic ring.

Table 3: Characteristic FTIR Absorption Bands for this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H stretch (aromatic & alkene)3000–3100Medium
C-H stretch (aliphatic)2850–3000Medium
C=O stretch (lactone)~1740Strong
C=C stretch (alkene)~1640Medium
C=C stretch (aromatic)~1600, ~1480Medium-Strong
C-O stretch (lactone ether)~1250, ~1050Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

HRMS is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (molecular formula C₁₁H₁₀O₂), the calculated monoisotopic mass can be compared to the experimentally measured value to confirm the formula. HRMS can achieve mass accuracy in the parts-per-million (ppm) range.

Exact Mass: The calculated exact mass for the molecular ion [M]⁺ of C₁₁H₁₀O₂ is 174.0681 u. Observation of this ion in the HRMS spectrum would strongly support the proposed structure.

Fragmentation Patterns: The mass spectrum would also show characteristic fragment ions. A primary fragmentation pathway would likely be the loss of the allyl radical (•C₃H₅) via benzylic cleavage, resulting in a prominent ion at m/z 133. Further fragmentation could involve the loss of carbon monoxide (CO) from the lactone ring.

X-ray Crystallography for Solid-State Structural Confirmation of Related Benzofuranone Derivatives

While obtaining a single crystal of this compound suitable for X-ray diffraction provides the most definitive structural proof, analysis of closely related derivatives also offers invaluable insight into the core molecular geometry.

Crystal structures have been successfully determined for analogs such as 5-methoxy-2-benzofuran-1(3H)-one and 5-nitro-1-benzofuran-2(3H)-one nih.govnih.govresearchgate.net. These studies confirm the planarity of the fused benzofuranone ring system nih.gov. X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it reveals the packing of molecules in the crystal lattice, showing intermolecular interactions such as C—H···O hydrogen bonds and π-π stacking, which govern the solid-state properties of the material nih.govresearchgate.net. The structural data from these derivatives serve as a robust model for the solid-state conformation of the 5-allyl-substituted title compound.

Advanced Spectroscopic Techniques and Emerging Methodologies in Benzofuranone Research

The definitive structural elucidation of complex organic molecules such as this compound relies on the application of sophisticated spectroscopic techniques. While routine methods like one-dimensional Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) provide a foundational understanding of a molecule's structure, advanced methodologies are indispensable for unambiguous characterization, particularly for resolving complex stereochemistry and subtle structural features. In the context of benzofuranone research, the integration of multi-dimensional NMR, high-resolution mass spectrometry, and other advanced analytical approaches has become standard practice for rigorous structural validation.

One of the most powerful tools for structural elucidation is two-dimensional (2D) NMR spectroscopy. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical in piecing together the molecular puzzle. For a compound like this compound, these techniques would provide the following insights:

¹H-¹H COSY: This experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would clearly delineate the correlations within the allyl group's spin system (the vinyl protons and the methylene protons) and also map the couplings between the aromatic protons on the benzofuranone core.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the chemical shifts of the carbon atoms in the benzofuranone ring and the allyl side chain based on the previously assigned proton resonances.

In addition to multi-dimensional NMR, high-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule with a high degree of accuracy. measurlabs.com HRMS can provide a molecular formula for this compound, which is a critical piece of data to complement the structural information obtained from NMR. Tandem mass spectrometry (MS/MS) experiments can further be employed to study the fragmentation patterns of the molecule, which can provide additional structural insights. scispace.comnih.gov

Emerging methodologies in the field include the use of hyphenated techniques such as Liquid Chromatography-NMR (LC-NMR) and Liquid Chromatography-Mass Spectrometry-NMR (LC-MS-NMR). nih.gov These powerful approaches allow for the separation of complex mixtures and the direct acquisition of spectroscopic data on the individual components, which is particularly useful in the analysis of natural product extracts containing novel benzofuranone derivatives.

The following tables represent hypothetical but realistic spectroscopic data for this compound, based on known data from similar benzofuranone structures.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 5.20 s
H-4 7.25 d 8.0
H-6 7.10 dd 8.0, 1.5
H-7 7.65 d 1.5
H-1' 3.40 d 6.5
H-2' 5.95 m
H-3'a 5.10 d 17.0

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Position Chemical Shift (δ, ppm)
C-1 171.0
C-2 125.5
C-3 69.5
C-3a 148.0
C-4 126.0
C-5 135.0
C-6 129.0
C-7 118.0
C-7a 145.0
C-1' 39.0
C-2' 136.5

Table 3: Hypothetical Key HMBC Correlations for this compound

Proton Correlated Carbons
H-3 C-1, C-2, C-3a, C-7a
H-4 C-3a, C-5, C-6, C-7a
H-6 C-4, C-5, C-7, C-7a
H-7 C-3a, C-5, C-6

The combination of these advanced spectroscopic techniques provides a powerful arsenal (B13267) for the unambiguous structural determination of this compound and other related benzofuranone derivatives. The ongoing development of new spectroscopic methods and the refinement of existing techniques continue to push the boundaries of what is possible in the structural elucidation of complex natural and synthetic products.

Computational Chemistry and Theoretical Modeling of 5 Allyl 2 Benzofuran 1 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for studying organic molecules like 5-allyl-2-benzofuran-1(3H)-one. DFT calculations can determine the molecule's optimized geometry, corresponding to its most stable three-dimensional arrangement of atoms, and provide a wealth of information about its electronic properties.

Typically, a functional such as B3LYP is combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net Such calculations yield the molecule's total energy, dipole moment, and the distribution of electron density. Key electronic descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species, including biological receptors. For this compound, the carbonyl oxygen would be expected to be an area of high negative potential, while the hydrogens of the allyl group might show positive potential.

Table 1: Calculated Electronic Properties of Benzofuranone Scaffolds using DFT
ParameterTypical Calculated ValueSignificance
EHOMO-6.4 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net
ELUMO-1.6 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net
HOMO-LUMO Gap (ΔE)4.8 eVIndicates chemical reactivity and stability. nih.gov
Dipole Moment2.5 - 4.0 DMeasures the molecule's overall polarity.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can be invaluable for confirming their structure and interpreting experimental data. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculations predict the positions of absorption bands corresponding to specific molecular vibrations, such as the characteristic C=O stretch of the lactone ring in this compound, typically expected in the 1700-1800 cm⁻¹ region. While DFT methods tend to overestimate vibrational frequencies, the application of a scaling factor can yield results that are in good agreement with experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule. nih.gov The predicted chemical shifts for the protons and carbons in the benzofuranone core and the allyl side chain can then be compared to experimental spectra to aid in signal assignment and structural elucidation. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyParameterPredicted ValueCorresponding Functional Group
IRVibrational Frequency (ν)~1760 cm⁻¹C=O stretch (lactone)
IRVibrational Frequency (ν)~1640 cm⁻¹C=C stretch (allyl)
¹³C NMRChemical Shift (δ)~170 ppmC=O (lactone carbon)
¹³C NMRChemical Shift (δ)~135 ppm-CH= (allyl vinyl carbon)
¹H NMRChemical Shift (δ)~5.9 ppm-CH= (allyl vinyl proton)

Conformational Landscape Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are governed by its conformational landscape—the collection of its stable three-dimensional shapes (conformers) and the energy barriers between them. Conformational analysis involves mapping the potential energy surface (PES) of the molecule. libretexts.org

A PES is a mathematical representation of a molecule's energy as a function of its geometry. libretexts.org For this compound, the most significant degree of freedom is the rotation around the single bonds of the allyl side chain. By systematically rotating these bonds (i.e., varying the dihedral angles) and calculating the energy at each step, a detailed PES can be constructed. The minima on this surface correspond to stable, low-energy conformers, while the saddle points represent the transition states between them. libretexts.org This analysis helps identify the most likely shapes the molecule will adopt, which is crucial for understanding how it might fit into a receptor's binding site.

Table 3: Hypothetical Relative Energies of Allyl Group Conformers
ConformerDihedral Angle (C4-C5-C_allyl-C_allyl)Relative Energy (kcal/mol)Population (%)
A (Global Minimum)~120°0.0075%
B~ -60°1.2015%
C~0°2.5010%

Molecular Dynamics Simulations for Dynamic Behavior of Benzofuranone Systems

While DFT and conformational analysis provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of how the system evolves. nih.gov

For a benzofuranone system, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. mdpi.com Over the course of the simulation (often spanning nanoseconds to microseconds), various properties can be monitored. The root-mean-square deviation (RMSD) can track how much the molecule's structure deviates from its initial conformation, indicating its stability. The radius of gyration (Rg) provides a measure of the molecule's compactness over time. mdpi.com MD simulations are particularly powerful for studying how a benzofuranone derivative interacts with a biological target, like an enzyme, revealing key binding interactions and the stability of the protein-ligand complex. nih.govresearchgate.net

Table 4: Typical Parameters for an MD Simulation of a Benzofuranone System
ParameterTypical Setting
Force FieldAMBER, CHARMM, or OPLS
Solvent ModelTIP3P or SPC/E Water
Simulation Time100 - 500 ns
Temperature300 K
Pressure1 atm

In Silico Screening and Ligand-Based Design Methodologies for Benzofuranone Scaffolds

The this compound structure represents a molecular scaffold that can be used in computational drug discovery. In silico screening and ligand-based design are methodologies used to identify and optimize new bioactive molecules based on this core structure. nih.gov

Ligand-Based Design: This approach is used when the structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. One common technique is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific target. By analyzing a set of known active benzofuranone derivatives, a common pharmacophore model can be generated. mdpi.comresearchgate.net

Virtual Screening: The developed pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds to find new molecules that match the required features. Another approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net These models can then predict the activity of new, unsynthesized benzofuranone derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 5: Common Pharmacophoric Features for Benzofuranone-like Scaffolds
FeatureDescriptionRole in Molecular Recognition
Aromatic RingThe benzene (B151609) portion of the benzofuranone core.Participates in π-π stacking or hydrophobic interactions.
Hydrogen Bond AcceptorThe carbonyl oxygen of the lactone.Forms hydrogen bonds with donor groups in a receptor.
Hydrophobic FeatureThe allyl group.Engages in van der Waals or hydrophobic interactions.
Hydrogen Bond DonorNot present in the parent scaffold, but can be added via substitution.Forms hydrogen bonds with acceptor groups in a receptor.

Chemical Reactivity and Strategic Derivatization of 5 Allyl 2 Benzofuran 1 3h One

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of Benzofuranones

The benzene ring of the 2-benzofuran-1(3H)-one scaffold is susceptible to electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. The regioselectivity of these reactions is governed by the combined electronic effects of the substituents on the ring. wikipedia.org In the case of 5-allyl-2-benzofuran-1(3H)-one, the ring is influenced by the lactone portion and the allyl group. The oxygen atom of the lactone ring acts as an electron-donating group through resonance, while the carbonyl group is electron-withdrawing. The allyl group at position 5 is a weakly activating, ortho-, para-directing group.

Consequently, electrophilic attack is predicted to occur at positions C4, C6, and C7. Common SEAr reactions that can be applied include:

Nitration: Introduction of a nitro group (–NO₂) typically using a mixture of nitric acid and sulfuric acid. For example, nitration of 3H-benzofuran-2-one yields 5-nitro-1-benzofuran-2(3H)-one. researchgate.net

Halogenation: Incorporation of halogens (e.g., Br, Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a strong Lewis acid like aluminum trichloride. wikipedia.orgrsc.org These reactions furnish carbon-carbon bonds, expanding the molecular framework.

Nucleophilic aromatic substitution (SNAr) on the benzene ring is less common, as it requires the presence of strong electron-withdrawing groups (EWGs) to activate the ring towards attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com The unsubstituted this compound is not sufficiently electron-deficient for SNAr. However, derivatives bearing potent EWGs, such as a nitro group (introduced via electrophilic nitration), particularly at positions ortho or para to a leaving group (like a halide), could undergo SNAr reactions. chemistrysteps.com In such activated systems, a leaving group could be displaced by various nucleophiles (e.g., amines, alkoxides, thiols).

Transformations of the Lactone Moiety in 2-Benzofuran-1(3H)-one

The γ-lactone ring is a key functional group that can undergo several important transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Hydrolysis: Under basic or acidic conditions, the lactone can be hydrolyzed to open the ring, yielding the corresponding 2-(hydroxymethyl)phenylacetic acid derivative. This reaction is reversible, and the open-chain hydroxy acid can be re-cyclized to the lactone, often with acid catalysis. nih.gov

Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) results in ring-opening to form the corresponding amides. This provides a straightforward route to a different class of derivatives with altered physicochemical properties.

Reduction: The ester functional group of the lactone can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carbonyl to a methylene (B1212753) group, ultimately yielding a diol (an aromatic diol).

Ring Transformation: Benzofuran (B130515) derivatives can undergo ring-expansion transformations under specific conditions. For instance, Brønsted acid-catalyzed hydration can lead to hemiacetal intermediates that undergo a retro-Claisen-type C–C bond cleavage, potentially forming medium-sized lactones. researchgate.net Reductive cleavage of the C2–O bond using agents like lithium metal can also open the furan (B31954) ring to afford derivatives of o-hydroxystyrene. kyoto-u.ac.jp

These transformations are fundamental for converting the lactone into other functional groups or for breaking open the heterocyclic ring to create more flexible linear analogs.

Reactions of the Allyl Group (e.g., Hydrogenation, Oxidation, Epoxidation, Halogenation)

The allyl group (–CH₂–CH=CH₂) at the C5 position offers a versatile handle for derivatization through reactions targeting the double bond or the allylic position. wikipedia.org

Hydrogenation: The double bond can be selectively reduced to a propyl group (–CH₂–CH₂–CH₃) through catalytic hydrogenation, for example, using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. This transformation allows for the assessment of the role of unsaturation in biological activity.

Oxidation: The allyl group is susceptible to various oxidative transformations.

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (mCPBA) can convert the double bond into an epoxide ring, yielding a 5-(oxiran-2-ylmethyl)-2-benzofuran-1(3H)-one.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the formation of a diol at the site of the double bond.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively.

Allylic Oxidation: The allylic C-H bonds are weaker than typical sp³ C-H bonds and can be selectively oxidized. wikipedia.org For instance, using selenium dioxide (SeO₂) can introduce a hydroxyl group at the allylic position to form an allylic alcohol.

Halogenation: The double bond can react with halogens (e.g., Br₂, Cl₂) to form a dihalo-adduct on the propyl chain.

Allylic Rearrangement: Under certain conditions, allylic shifts can occur, where the double bond migrates along the carbon chain. wikipedia.org

The diverse reactivity of the allyl group enables fine-tuning of the lipophilicity, steric profile, and hydrogen-bonding potential of the side chain.

Synthesis of Structural Analogs and Homologs for Comprehensive Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the structure-activity relationship (SAR) is crucial for understanding how the chemical structure of this compound relates to its biological or chemical properties. This is achieved by synthesizing a library of structural analogs and homologs where specific parts of the molecule are systematically varied. nih.govmdpi.com

Strategies for Analog Synthesis:

Modification of the Allyl Group: As detailed in section 6.3, the allyl group can be transformed into various other functionalities (e.g., propyl, epoxy, diol, aldehyde). Homologs with different chain lengths (e.g., vinyl, butenyl) could also be synthesized.

Substitution on the Benzene Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro, amino groups) at different positions (C4, C6, C7) using the methods described in section 6.1.

Modification of the Lactone Ring: Replacing the oxygen atom with other heteroatoms (e.g., sulfur to form a thiolactone, or nitrogen to form a lactam) or altering the ring size.

Hybridization: Conjugating the benzofuranone core with other pharmacologically relevant scaffolds, such as pyrazole, isatin, or triazole, can lead to hybrid molecules with potentially synergistic or novel activities. nih.govnih.govnih.gov

The following table summarizes examples of modifications for SAR studies based on the general reactivity of the benzofuran scaffold.

Modification Site Reaction Type Example Substituent/Functional Group Potential Impact on Properties
Benzene Ring (C4, C6, C7)Electrophilic Substitution–NO₂, –Br, –OCH₃, –COCH₃Alters electronics, polarity, and steric profile
Allyl Group (C5)HydrogenationPropyl groupIncreases lipophilicity, removes unsaturation
Allyl Group (C5)EpoxidationEpoxideIntroduces polar, reactive functional group
Allyl Group (C5)DihydroxylationDiolIncreases polarity and H-bonding capacity
Lactone MoietyAminolysisAmide (ring-opened)Creates a more flexible structure, introduces H-bond donor/acceptor

These synthetic efforts generate a diverse set of compounds that can be evaluated to build a comprehensive SAR model, guiding the design of analogs with optimized properties. researchgate.netnih.govresearchgate.net

Development of Conjugates and Prodrugs for Research Purposes

To enhance properties such as solubility, stability, or target specificity for research applications, this compound can be developed into conjugates or prodrugs.

Conjugates: A conjugate is formed by covalently linking the parent molecule to another chemical entity, such as a fluorescent dye for imaging studies, a peptide for targeted delivery, or another bioactive molecule to create a hybrid compound. nih.gov For example, the carboxylic acid generated from the oxidative cleavage of the allyl group could serve as a handle for conjugation with an amine-containing molecule via amide bond formation.

Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent molecule that undergoes biotransformation in vivo to release the active compound. nih.gov A common prodrug strategy for compounds with a lactone is to utilize the ring-opened hydroxy acid form. This carboxylic acid could be esterified to improve cell permeability or solubility. Once inside the target cell or organism, endogenous esterases would cleave the ester, releasing the active hydroxy acid, which may then re-cyclize to the lactone. This approach can improve the pharmacokinetic profile of the parent compound for research studies. nih.gov

These advanced derivatization strategies extend the utility of this compound beyond its inherent properties, enabling its use as a sophisticated tool in chemical biology and medicinal chemistry research.

Academic Perspectives on Biological Activity Research and Medicinal Chemistry of 5 Allyl 2 Benzofuran 1 3h One Derivatives

Significance of the Benzofuranone Scaffold as a Privileged Structure in Modern Medicinal Chemistry

The benzofuranone core, an oxygen-containing heterocyclic compound, is a fundamental structural unit found in a variety of biologically active natural products and synthetic pharmaceuticals. nih.govmdpi.com Its prominence in medicinal chemistry stems from its versatile chemical architecture, which allows for a broad range of biological and pharmacological activities. nih.gov Benzofuran (B130515) derivatives have demonstrated efficacy in addressing both chronic conditions, such as hypertension and neurodegenerative diseases, and acute infections caused by viruses, bacteria, and parasites. researchgate.net

The therapeutic potential of the benzofuran scaffold is extensive, with derivatives exhibiting activities including but not limited to anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. nih.gov The ability of this core structure to be readily modified with various substituents allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug discovery programs. researchgate.net The fusion of a benzene (B151609) ring with a furanone ring creates a unique electronic and steric environment that facilitates interactions with a diverse array of biological targets. This inherent versatility is a key reason why the benzofuranone scaffold is considered a privileged structure in the ongoing quest for new and effective medicines.

Structure-Activity Relationship (SAR) Studies for Target Engagement and Pathway Modulation

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. For 5-allyl-2-benzofuran-1(3H)-one derivatives, SAR studies focus on elucidating the roles of the allyl group and the benzofuranone ring system in modulating interactions with biological targets.

Influence of Allyl Group Position and Substitution on Biological Responses

While specific SAR studies on this compound are not extensively documented in publicly available literature, the influence of substituents on the benzofuran ring is a well-established determinant of biological activity. The introduction of various functional groups at different positions of the benzofuran core can significantly impact the resulting compound's pharmacological properties. nih.govresearchgate.net

Role of the Benzofuranone Ring System in Pharmacological Profiles

The benzofuranone ring system itself is a key pharmacophore that underpins the biological activity of its derivatives. This fused heterocyclic system provides a rigid scaffold that correctly orients substituents for optimal interaction with biological macromolecules. The lactone moiety within the furanone ring is a particularly important feature. Lactones are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The reactivity of the lactone ring can be crucial for covalent interactions with target enzymes or receptors, a mechanism that can lead to potent and irreversible inhibition.

Furthermore, the benzene portion of the benzofuranone core offers a platform for various substitutions that can modulate the molecule's lipophilicity, electronic properties, and steric profile. These modifications, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity. researchgate.net For example, the exchange of a benzofuranone moiety with a naphthofuranone has been shown to induce a stronger apoptotic effect in cancer cells, highlighting the importance of the aromatic component of the ring system. nih.gov

Mechanistic Studies of Cellular and Molecular Interactions (in vitro and non-human in vivo models)

Understanding the mechanisms by which this compound derivatives exert their biological effects is fundamental to their development as therapeutic agents. Mechanistic studies in in vitro and non-human in vivo models focus on identifying their molecular targets and elucidating the downstream cellular consequences of these interactions.

Enzyme Inhibition and Activation Profiling (e.g., acetylcholinesterase, mPTPB)

Benzofuranone derivatives have been investigated as inhibitors of various enzymes implicated in disease. One notable target is acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Several studies have demonstrated the potential of benzofuran-based compounds as AChE inhibitors. While specific data for this compound is not available, related benzofuran derivatives have shown promising inhibitory activity. The benzofuran scaffold can serve as a structural mimic for parts of known AChE inhibitors, allowing for interactions with the enzyme's active site.

Another enzyme target of interest is Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a virulence factor in tuberculosis. Benzofuran salicylic (B10762653) acid-based compounds have been identified as inhibitors of mPTPB. These inhibitors can reverse the altered host immune responses induced by the bacterial phosphatase, suggesting a potential therapeutic application in combating tuberculosis. The benzofuranone core in these molecules is crucial for their inhibitory potency and selectivity.

The following table summarizes the inhibitory activities of some benzofuranone derivatives against these enzymes:

Compound ClassEnzyme TargetObserved Activity
Benzofuran derivativesAcetylcholinesterase (AChE)Promising inhibitory activity
Benzofuran salicylic acidsM. tuberculosis PTPB (mPTPB)Potent and selective inhibition

Receptor Ligand Binding and Signal Transduction Modulation (e.g., histamine (B1213489) H3 and H4 receptors)

In addition to enzyme inhibition, benzofuranone derivatives can modulate the activity of cell surface receptors. As previously mentioned, derivatives of a related 2,3-dihydro-1-benzofuran structure have been identified as antagonists for the histamine H3 and H4 receptors. These receptors are involved in inflammatory responses, and their modulation represents a therapeutic strategy for conditions like asthma.

In a study of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, compounds were evaluated for their binding affinity to H3 and H4 receptors. The results indicated that substitutions on the piperazine (B1678402) nitrogen and the benzofuran ring significantly influenced receptor affinity and selectivity. Notably, an N-allyl substituted derivative displayed the highest affinity for the H3 receptor. This finding underscores the potential for allyl-substituted benzofuranone derivatives to act as potent and selective receptor ligands. Antagonism of these receptors can modulate downstream signaling pathways, leading to anti-inflammatory effects.

The binding affinities of representative compounds are presented in the table below:

CompoundTarget ReceptorpKi
N-allyl-substituted derivativeHistamine H3 Receptor6.40
Chlorinated derivativeHistamine H4 Receptor6.06

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Derivatives of the benzofuran scaffold have been a significant focus of research for their potential to induce programmed cell death, particularly apoptosis, in cancer cells. The induction of apoptosis is a highly regulated process crucial for eliminating damaged or malignant cells, and its activation is a key strategy in cancer therapy.

Research has demonstrated that certain synthetic benzofuran derivatives can effectively trigger apoptotic pathways in various cancer cell lines. One of the primary mechanisms observed is the activation of caspases, which are key executioner proteins in the apoptotic cascade. For instance, studies on specific benzofuran compounds have shown a significant, dose-dependent increase in the activity of caspase-3 and caspase-7 in human leukemia cells. mdpi.com This activation suggests that the cytotoxic effects of these compounds are directly linked to their ability to initiate the intrinsic or extrinsic apoptotic pathways. mdpi.com The synthetic derivative N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide, for example, has been found to inhibit the growth of human hepatocellular carcinoma (HCC) cells and induce their apoptosis. mdpi.com

Furthermore, the structural modifications of the benzofuran-1(3H)-one core can lead to compounds with varied pro-apoptotic or even anti-apoptotic activities. Certain benzofuran-3(2H)-one derivatives have been identified as inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2). nih.govsemanticscholar.org DRAK2 is a serine/threonine kinase involved in cell death signaling, and its inhibition can protect specific cell types, such as pancreatic islet β-cells, from apoptosis. nih.govresearchgate.net This highlights the versatility of the benzofuran scaffold, where different derivatives can be tailored to either promote or prevent apoptosis depending on the therapeutic target.

Table 1: Research Findings on Apoptosis Induction by Benzofuran Derivatives
Derivative ClassCell Line/ModelKey FindingsReference
Substituted BenzofuransK562 (human leukemia)Resulted in a 1.5- to 5-fold increase in caspase 3/7 activity, indicating apoptosis induction. mdpi.com
Benzofuran-3(2H)-one derivativesIslet β-cellsActed as DRAK2 inhibitors, protecting cells from apoptosis in a dose-dependent manner. nih.gov
N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamideHCC (human hepatocellular carcinoma)Inhibited cell growth and induced apoptosis. mdpi.com

Anti-inflammatory and Immunomodulatory Mechanisms

The benzofuran-1(3H)-one framework is also a promising scaffold for the development of novel anti-inflammatory and immunomodulatory agents. Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.

One of the core mechanisms by which benzofuran derivatives exert their anti-inflammatory effects is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. nih.gov These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Studies on piperazine/benzofuran hybrids have shown that they can significantly inhibit the phosphorylation levels of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.gov This inhibition leads to a downstream reduction in the secretion of pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Fluorinated benzofuran and dihydrobenzofuran derivatives have also demonstrated potent anti-inflammatory activity. mdpi.com Their mechanism involves the inhibition of COX enzymes, which reduces the production of prostaglandins (B1171923) like PGE2, key mediators of inflammation. mdpi.com Furthermore, some natural and synthetic benzofuran derivatives have shown immunomodulatory effects by influencing the activity of phagocytic cells. For example, certain compounds can inhibit the respiratory burst and chemotactic migration of polymorphonuclear leukocytes (PMNs), key events in the innate immune response. sci-hub.se Other derivatives have been developed as histamine H4 receptor (H4R) antagonists, which show potential in mitigating inflammatory responses in conditions like asthma by reducing the infiltration of eosinophils. scispace.com

Table 2: Anti-inflammatory and Immunomodulatory Mechanisms of Benzofuran Derivatives
Derivative ClassMechanism of ActionKey Downstream EffectsReference
Piperazine/benzofuran hybridsInhibition of NF-κB and MAPK signaling pathways.Reduced secretion of NO, COX-2, TNF-α, and IL-6. nih.gov
Fluorinated benzofuran derivativesInhibition of COX-1 and COX-2 enzymes.Decreased production of PGE2. mdpi.com
Benzoxazepine derivatives of benzofuranModulation of phagocyte activity.Inhibition of respiratory burst and chemotaxis in PMNs. sci-hub.se
Dihydro-1-benzofuran derivativesAntagonism of the histamine H4 receptor (H4R).Decreased eosinophil count in a murine asthma model. scispace.com

Theoretical Frameworks for Predicting Biological Activity (e.g., QSAR, Pharmacophore Modeling, Molecular Docking)

Computational chemistry plays a pivotal role in modern drug discovery, providing theoretical frameworks to predict the biological activity of novel compounds, including derivatives of this compound. These methods accelerate the design and optimization of lead compounds by elucidating the relationship between chemical structure and biological function.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzofuran derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as vasodilation, antioxidant potential, and enzyme inhibition. nih.govresearchgate.netnih.gov These models use a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) to build a predictive equation. For example, a 2D-QSAR model for benzofuran-based vasodilators was developed with strong statistical significance (R² = 0.816, F = 21.103), indicating a reliable correlation between the selected descriptors and the observed activity. nih.govresearchgate.net Such models are invaluable for screening virtual libraries and prioritizing the synthesis of compounds with the highest predicted potency.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. This approach has been applied to benzofuran derivatives to understand their interaction with targets like the epidermal growth factor receptor (EGFR) and protein tyrosine phosphatase PTP-MEG2. nih.govnih.gov A pharmacophore model for benzofuran-1,2,3-triazole hybrids identified key features necessary for EGFR inhibition, which was then used to screen a library of compounds for potential hits. nih.gov Similarly, a 3D-QSAR pharmacophore model for dibenzofuran (B1670420) derivatives revealed that a combination of one aromatic ring, three hydrophobic groups, and two hydrogen bond acceptors was crucial for PTP-MEG2 inhibitory activity. nih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor or enzyme. This method has been extensively used to study benzofuran derivatives, providing insights into their binding modes with various biological targets, including kinases (e.g., PI3K), bacterial enzymes (e.g., S. aureus DHFR), and serotonin (B10506) receptors (e.g., 5-HT1A). nih.govnih.govmdpi.com Docking simulations can reveal specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of novel benzofuran hybrids against PI3K showed good interaction with essential amino acid residues in the active site, corroborating the experimental inhibition data. researchgate.net This detailed structural information is critical for the rational design and optimization of more potent and selective inhibitors based on the this compound scaffold.

Table 3: Application of Theoretical Frameworks to Benzofuran Derivatives
MethodologyBiological Target / ActivityKey Findings / ApplicationReference
2D-QSARVasodilationDeveloped a statistically significant model (R² = 0.816) to predict vasodilation activity. nih.govresearchgate.net
Pharmacophore ModelingEGFR InhibitionIdentified essential features (hydrogen bond acceptors, hydrophobic groups) for binding. nih.gov
3D-QSAR / PharmacophorePTP-MEG2 InhibitionRevealed that aromatic, hydrophobic, and hydrogen bond acceptor features are critical for activity. nih.gov
Molecular DockingPI3K KinasePredicted binding modes and identified key interactions with active site residue Val851. researchgate.net
Molecular DockingS. aureus DHFRShowed good interaction with the target through hydrogen bonding and hydrophobic interactions. nih.gov

Future Research Directions and Potential Academic Applications

Innovative Synthetic Strategies for Complex Benzofuranone Structures

The synthesis of benzofuran (B130515) and its derivatives has been a subject of interest for chemists for many years, leading to the development of numerous methodological approaches to construct this biologically significant nucleus. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to complex benzofuranone structures.

Key innovative strategies include:

Metal-Catalyzed Cyclizations: Palladium- and copper-based catalysts have been effectively used in Sonogashira coupling reactions followed by intramolecular cyclization to synthesize benzofuran derivatives. Future work could explore other transition metals and novel ligand designs to improve yields, regioselectivity, and stereoselectivity, particularly for constructing chiral centers.

One-Pot Reactions: The development of one-pot syntheses, which combine multiple reaction steps without isolating intermediates, is a major goal in modern organic synthesis. Strategies like the one-pot coupling of benzoquinones with various substrates under acidic conditions offer a streamlined approach to benzofuran systems. Applying these methods to precursors of 5-allyl-2-benzofuran-1(3H)-one could significantly enhance synthetic efficiency.

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. Future syntheses of benzofuranones will likely incorporate green solvents, nanoparticle catalysts, and energy-efficient techniques like microwave-assisted synthesis to reduce environmental impact.

Domino and Tandem Reactions: Designing reaction cascades where a single event triggers a series of subsequent bond-forming transformations can rapidly build molecular complexity from simple starting materials. For instance, a domino hydration/intramolecular annulation sequence has been used for benzofuran synthesis and could be adapted for benzofuranone targets.

Visible-Light-Mediated Catalysis: Photoredox catalysis using visible light is a powerful tool for forging new bonds under mild conditions. Its application in constructing the benzofuranone core could provide access to novel derivatives that are inaccessible through traditional thermal methods.

Advanced Spectroscopic and Analytical Techniques for Characterization

Accurate structural elucidation is fundamental to understanding the chemical and biological properties of any compound. Future research on this compound and its analogs will rely on a suite of advanced analytical techniques to fully characterize their three-dimensional structure, purity, and physicochemical properties.

Core characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for determining the connectivity of atoms within a molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, allowing for the unambiguous determination of the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups, such as the carbonyl (C=O) of the lactone ring and the C=C bond of the allyl group.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, including its stereochemistry and solid-state packing.

TechniqueExpected Data for this compound
¹H NMRSignals corresponding to aromatic protons, the CH₂ group in the furanone ring, and the protons of the allyl group (vinyl and allylic CH₂).
¹³C NMRResonances for the carbonyl carbon, aromatic carbons, and carbons of the allyl substituent.
FT-IR (cm⁻¹)Characteristic absorption bands for C=O stretch (lactone), aromatic C=C stretch, and allyl C=C stretch.
HRMSPrecise m/z value corresponding to the molecular formula C₁₁H₁₀O₂.

Systems Biology Approaches to Elucidate Polypharmacology of Benzofuranone Derivatives

Many bioactive compounds, including benzofuranone derivatives, exhibit polypharmacology, meaning they interact with multiple biological targets. This can be responsible for both their therapeutic effects and potential side effects. Systems biology offers a holistic approach to unraveling these complex interactions.

A systems biology approach involves integrating data from various "-omics" platforms (genomics, proteomics, metabolomics) with computational modeling to build a comprehensive picture of how a compound affects cellular networks and pathways. For benzofuranone derivatives, this could involve:

Target Identification: Using techniques like chemical proteomics to identify the full spectrum of proteins that a compound like this compound binds to within a cell.

Pathway Analysis: Analyzing changes in gene and protein expression profiles after treating cells with the compound to understand which signaling pathways are modulated.

Network Modeling: Constructing and simulating molecular interaction networks to predict the downstream consequences of the compound's multi-target interactions and identify key nodes that mediate its biological

Q & A

What are the common synthetic routes for 5-allyl-2-benzofuran-1(3H)-one, and how is purity ensured during synthesis?

Basic Research Focus
A palladium(II)-catalyzed approach is widely employed for synthesizing benzofuranone derivatives. For example, 5-methoxy-2-benzofuran-1(3H)-one was synthesized using palladium acetate, potassium bicarbonate, and dibromomethane under reflux conditions . Purification via silica gel column chromatography (hexane:ethyl acetate eluent) ensures high purity. Analytical techniques such as 1H^1H/13C^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HREIMS) validate structural integrity and purity .

Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Basic Research Focus
Key techniques include:

  • 1H^1H and 13C^{13}C NMR : Assign proton and carbon environments (e.g., methoxy, allyl, and carbonyl groups) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1736 cm1^{-1}) .
  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and molecular planarity (RMS deviations < 0.010 Å) .
  • HREIMS : Confirm molecular weight (e.g., observed [M+H]+^+ at m/z 165.0606 vs. calculated 165.0552) .

How are anisotropic displacement parameters refined in crystallographic studies of 5-allyl derivatives, and what challenges arise?

Advanced Research Focus
Anisotropic displacement parameters are refined using SHELXL (part of the SHELX suite), which employs least-squares minimization to model atomic thermal motion . Challenges include:

  • Overparameterization in low-resolution datasets.
  • Handling disorder in allyl substituents.
  • Validating results with ORTEP-3 visualizations to ensure ellipsoid orientations align with chemical intuition .

How can contradictions in hydrogen bonding network interpretations be resolved during crystallographic analysis?

Advanced Research Focus
Contradictions arise from weak interactions (e.g., C–H···O bonds with distances > 2.4 Å). Resolution strategies include:

  • Geometry validation : Compare hydrogen bond distances/angles with databases (e.g., CSD).
  • Software tools : Use Mercury or PLATON to analyze packing motifs and intermolecular contacts .
  • Comparative analysis : Cross-reference with structurally related compounds (e.g., 3,3-dimethyl-2-benzofuran-1(3H)-one) to identify conserved interactions .

What methodological approaches validate molecular planarity in this compound derivatives?

Advanced Research Focus
Planarity is assessed via:

  • RMS deviation calculations : Fit non-hydrogen atoms to a least-squares plane (e.g., RMS = 0.010 Å in 5-methoxy derivatives) .
  • Torsion angle analysis : Evaluate deviations from ideal planarity (e.g., C–C–C–O torsion angles).
  • Comparative crystallography : Align with planar analogs like 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one .

What computational pipelines are recommended for crystallographic data processing and refinement of benzofuranone derivatives?

Methodological Focus
The WinGX suite integrates tools for:

  • Data reduction : COLLECT and HKL-3000 for frame integration .
  • Structure solution : SHELXD for dual-space methods .
  • Refinement : SHELXL for anisotropic displacement modeling and hydrogen bonding validation .
  • Visualization : ORTEP-3 for ellipsoid diagrams and packing diagrams .

How do synthetic byproducts or impurities impact crystallographic data quality, and how are they mitigated?

Advanced Research Focus
Impurities (e.g., unreacted palladium catalysts) can cause:

  • Diffraction artifacts : Resolved via rigorous purification (e.g., column chromatography) .
  • Disordered regions : Masked using SQUEEZE in PLATON for solvent-accessible voids.
  • Validation tools : CheckCIF reports to identify outliers in bond lengths/angles .

What strategies address low data-to-parameter ratios in small-molecule crystallography of benzofuranones?

Advanced Research Focus
Low ratios (< 10:1) risk overfitting. Mitigation includes:

  • Constrained refinement : Fixing bond lengths/angles to idealized values.
  • Hydrogen placement : Use riding models for H atoms (C–H = 0.93–0.98 Å) .
  • High-resolution data : Collect at synchrotron sources to improve completeness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.